3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
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Description
The compound “3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds that contain a ring structure made up of four carbon atoms and two nitrogen atoms at non-adjacent positions .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a chromeno[2,3-d]pyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a chromene ring. It also has a butyl group attached at the 3-position, a 2-methylphenyl group at the 2-position, and dione functionality at the 4,5-positions .Chemical Reactions Analysis
Pyrimidine derivatives can participate in a variety of chemical reactions. They can act as bases, forming N-alkylated products when treated with alkyl halides. They can also undergo electrophilic substitution reactions at the carbon positions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the dione functionality in this compound would likely result in strong intermolecular hydrogen bonding, affecting its solubility and melting point .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-butyl-2-(2-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-3-4-13-24-20(15-10-6-5-9-14(15)2)23-21-18(22(24)26)19(25)16-11-7-8-12-17(16)27-21/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOOAKGYKMPBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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